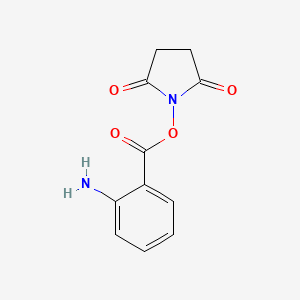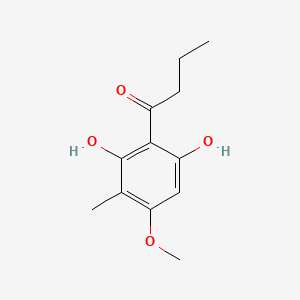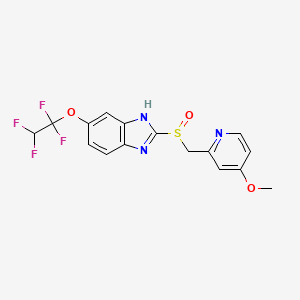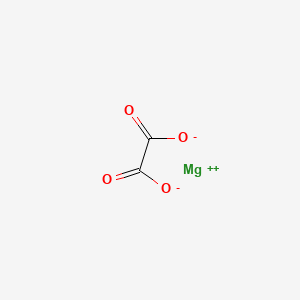
草酸镁
描述
Oxalic acid is an odorless white solid. Sinks and mixes with water. (USCG, 1999)
Oxalic acid is an alpha,omega-dicarboxylic acid that is ethane substituted by carboxyl groups at positions 1 and 2. It has a role as a human metabolite, a plant metabolite and an algal metabolite. It is a conjugate acid of an oxalate(1-) and an oxalate.
Oxalic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Oxalic Acid is a natural product found in Camellia sinensis, Microchloropsis, and other organisms with data available.
Oxalic acid is a dicarboxylic acid. It is a colorless crystalline solid that dissolves in water to give colorless, acidic solutions. In terms of acid strength, it is much stronger than acetic acid. Oxalic acid, because of its di-acid structure can also act as a chelating agent for metal cations. About 25% of produced oxalic acid is used as a mordant in dyeing processes. It is also used in bleaches, especially for pulpwood. Oxalic acid's main applications include cleaning (it is also found in baking powder) or bleaching, especially for the removal of rust. Oxalic acid is found in a number of common foods with members of the spinach family being particularly high in oxalates. Beat leaves, parsley, chives and cassava are quite rich in oxalate. Rhubarb leaves contain about 0.5% oxalic acid and jack-in-the-pulpit (Arisaema triphyllum) contains calcium oxalate crystals. Bacteria naturally produce oxalates from the oxidation of carbohydrates. At least two pathways exist for the enzyme-mediated formation of oxalate in humans. In one pathway, oxaloacetate (part of the citric acid cycle) can be hydrolyzed to oxalate and acetic acid by the enzyme oxaloacetase. Oxalic acid can also be generated from the dehydrogenation of glycolic acid, which is produced by the metabolism of ethylene glycol. Oxalate is a competitive inhibitor of lactate dehydrogenase (LDH). LDH catalyses the conversion of pyruvate to lactic acid oxidizing the coenzyme NADH to NAD+ and H+ concurrently. As cancer cells preferentially use aerobic glycolysis, inhibition of LDH has been shown to inhibit tumor formation and growth. However, oxalic acid is not particularly safe and is considered a mild toxin. In particular, it is a well-known uremic toxin. In humans, ingested oxalic acid has an oral lowest-published-lethal-dose of 600 mg/kg. It has been reported that the lethal oral dose is 15 to 30 grams. The toxicity of oxalic acid is due to kidney failure caused by precipitation of solid calcium oxalate, the main component of kidney stones. Oxalic acid can also cause joint pain due to the formation of similar precipitates in the joints.
A strong dicarboxylic acid occurring in many plants and vegetables. It is produced in the body by metabolism of glyoxylic acid or ascorbic acid. It is not metabolized but excreted in the urine. It is used as an analytical reagent and general reducing agent.
See also: Oxalic acid dihydrate (active moiety of); Sodium Oxalate (is active moiety of) ... View More ...
科学研究应用
纳米结构材料的合成
草酸镁已被用于合成纳米结构材料,特别是MgO纳米晶体 . 络合剂,草酸和酒石酸,在纳米晶体的形成中起着重要作用 . 这些试剂的结构影响生长速率,从而影响材料的最终晶粒尺寸 .
催化剂和催化剂载体
MgO可以从草酸镁中获得,已被用作各种有机反应的催化剂和催化剂载体 . MgO的纳米级颗粒比传统合成的颗粒具有更大的表面积与体积比,使其成为催化的最佳选择 .
废水处理吸附剂
MgO已被用作吸附剂,用于去除废水中的染料和重金属 . 由草酸镁合成的MgO纳米级颗粒提供了更大的吸附表面积,提高了其有效性 .
抗菌材料
MgO已被用作抗菌材料 . 由草酸镁获得的MgO纳米级颗粒由于其更大的表面积,可能具有增强的抗菌性能 .
电化学生物传感器
MgO已被用于开发电化学生物传感器 . 由草酸镁合成的MgO纳米级颗粒有可能提高这些生物传感器的灵敏度和选择性 .
肾结石预防
草酸镁可以与膳食草酸盐结合,减少其被人体吸收,从而降低肾结石形成的可能性 .
磷酸盐吸收
作用机制
- Depletion : Oxalates have two negative charges, and magnesium ions have two positive charges. As a result, oxalates easily deplete magnesium from the body .
Mode of Action
Pharmacokinetics
安全和危害
生化分析
Biochemical Properties
Magnesium oxalate plays a significant role in biochemical reactions, particularly in the context of oxalate metabolism. It interacts with various enzymes and proteins, including glycolate oxidase and lactate dehydrogenase, which are involved in the conversion of glyoxylate to oxalate . The interaction between magnesium oxalate and these enzymes is crucial for maintaining oxalate homeostasis in the body. Additionally, magnesium oxalate can bind to other biomolecules such as calcium, forming insoluble complexes that can affect mineral absorption and metabolism .
Cellular Effects
Magnesium oxalate has notable effects on cellular processes. It can disrupt mitochondrial function by interfering with ATP production, leading to reduced cellular energy levels . This disruption can cause oxidative stress and inflammation, impacting cell signaling pathways and gene expression . Magnesium oxalate also affects cellular metabolism by binding to essential minerals like calcium and magnesium, making them unavailable for cellular functions . This can lead to deficiencies in these minerals, further affecting cellular health and function .
Molecular Mechanism
At the molecular level, magnesium oxalate exerts its effects through several mechanisms. It binds to divalent cations such as calcium and magnesium, forming insoluble complexes that can precipitate in tissues . This binding can inhibit enzyme activity, particularly those involved in oxalate metabolism, leading to an accumulation of oxalate in the body . Additionally, magnesium oxalate can induce changes in gene expression by affecting transcription factors and signaling pathways involved in cellular stress responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of magnesium oxalate can change over time. The compound is relatively stable but can degrade under certain conditions, such as high temperatures . Long-term exposure to magnesium oxalate in in vitro studies has shown that it can cause chronic oxidative stress and inflammation in cells . In in vivo studies, prolonged exposure to magnesium oxalate can lead to the formation of kidney stones and other mineral deposits in tissues .
Dosage Effects in Animal Models
The effects of magnesium oxalate vary with different dosages in animal models. At low doses, magnesium oxalate can be relatively harmless, but at high doses, it can cause toxicity and adverse effects . High doses of magnesium oxalate can lead to renal failure, mineral deficiencies, and other health issues in animals . Threshold effects have been observed, where the severity of the effects increases significantly beyond a certain dosage .
Metabolic Pathways
Magnesium oxalate is involved in several metabolic pathways, particularly those related to oxalate metabolism. It interacts with enzymes such as glycolate oxidase and lactate dehydrogenase, which convert glyoxylate to oxalate . These interactions are crucial for regulating oxalate levels in the body and preventing hyperoxaluria, a condition characterized by excessive oxalate excretion . Magnesium oxalate can also affect metabolic flux by binding to essential minerals and altering their availability for metabolic reactions .
Transport and Distribution
Magnesium oxalate is transported and distributed within cells and tissues through various mechanisms. It can bind to transport proteins and be carried across cell membranes . Once inside the cell, magnesium oxalate can accumulate in specific compartments, such as the mitochondria, where it can exert its effects on cellular metabolism . The distribution of magnesium oxalate within tissues can also be influenced by its solubility and binding affinity to other biomolecules .
Subcellular Localization
The subcellular localization of magnesium oxalate is critical for its activity and function. It is often found in the mitochondria, where it can disrupt ATP production and induce oxidative stress . Magnesium oxalate can also localize in the endoplasmic reticulum and other organelles, affecting their function and contributing to cellular stress responses . Targeting signals and post-translational modifications can direct magnesium oxalate to specific compartments within the cell, influencing its overall impact on cellular health .
属性
| { "Design of the Synthesis Pathway": "The synthesis of Magnesium oxalate can be achieved through a precipitation reaction between magnesium chloride and oxalic acid.", "Starting Materials": [ "Magnesium chloride (MgCl2)", "Oxalic acid (H2C2O4)", "Distilled water (H2O)" ], "Reaction": [ "Dissolve 1 mole of magnesium chloride in distilled water to form a clear solution.", "Dissolve 2 moles of oxalic acid in distilled water to form a clear solution.", "Slowly add the oxalic acid solution to the magnesium chloride solution while stirring continuously.", "A white precipitate of Magnesium oxalate will form.", "Filter the precipitate and wash it with distilled water to remove any impurities.", "Dry the Magnesium oxalate in an oven at 100°C for several hours until a constant weight is obtained." ] } | |
| Metabolically its toxicity is believed due to the capacity of oxalic acid to immobilize calcium and thus upset the calcium-potassium ratio in critical tissues. | |
CAS 编号 |
547-66-0 |
分子式 |
C2MgO4 |
分子量 |
112.32 g/mol |
IUPAC 名称 |
magnesium;oxalate |
InChI |
InChI=1S/C2H2O4.Mg/c3-1(4)2(5)6;/h(H,3,4)(H,5,6);/q;+2/p-2 |
InChI 键 |
UHNWOJJPXCYKCG-UHFFFAOYSA-L |
SMILES |
C(=O)(C(=O)[O-])[O-].[Mg+2] |
规范 SMILES |
C(=O)(C(=O)[O-])[O-].[Mg+2] |
沸点 |
Sublimes (NIOSH, 2024) sublimes Sublimes |
颜色/形态 |
ANHYDROUS OXALIC ACID, CRYSTALLIZED FROM GLACIAL ACETIC ACID IS ORTHORHOMBIC, CRYSTALS BEING PYRAMIDAL OR ELONGATED OCTAHEDRA Colorless powder or granular solid [Note: The anhydrous form (COOH)2 is a white powder]. |
密度 |
1.9 at 59 °F (USCG, 1999) - Denser than water; will sink 1.90 @ 17 DEG/4 °C, ALPHA 1.9 g/cm³ 1.90 |
熔点 |
372 °F (Decomposes) (NTP, 1992) 189.5 °C (DECOMPOSES) 189.5 °C 372 °F 215 °F (Sublimes) |
| 547-66-0 | |
物理描述 |
Oxalic acid is an odorless white solid. Sinks and mixes with water. (USCG, 1999) Dry Powder; Other Solid; Water or Solvent Wet Solid; Pellets or Large Crystals Colorless, odorless powder or granular solid. [Note: The anhydrous form (COOH)2 is an odorless, white solid.]; [NIOSH] Solid HYGROSCOPIC COLOURLESS CRYSTALS OR WHITE POWDER. Colorless, odorless powder or granular solid. Colorless, odorless powder or granular solid. [Note: The anhydrous form (COOH)2 is an odorless, white solid.] |
Pictograms |
Irritant |
溶解度 |
50 to 100 mg/mL at 75 °F (NTP, 1992) 100 G AQ SOLN SATURATED @ 15 °C CONTAINS 6.71 G; 100 G AQ SOLN SATURATED @ 20 °C CONTAINS 8.34 G; 100 G AQ SOLN SATURATED @ 25 °C CONTAINS 9.81 G VERY SOL IN ETHANOL; SLIGHTLY SOL IN ETHER; INSOL IN BENZENE, CHLOROFORM, PETROLEUM ETHER Water solubility of 220,000 mg/l at 25 °C 220 mg/mL at 25 °C Solubility in water, g/100ml at 20 °C: 9-10 (moderate) 14% |
同义词 |
Acid, Oxalic Aluminum Oxalate Ammonium Oxalate Chromium (2+) Oxalate Chromium (3+) Oxalate (3:2) Chromium Oxalate Diammonium Oxalate Dilithium Oxalate Dipotassium Oxalate Disodium Oxalate Ferric Oxalate Iron (2+) Oxalate (1:1) Iron (3+) Oxalate Iron Oxalate Magnesium Oxalate Magnesium Oxalate (1:1) Manganese (2+) Oxalate (1:1) Monoammonium Oxalate Monohydrogen Monopotassium Oxalate Monopotassium Oxalate Monosodium Oxalate Oxalate, Aluminum Oxalate, Chromium Oxalate, Diammonium Oxalate, Dilithium Oxalate, Dipotassium Oxalate, Disodium Oxalate, Ferric Oxalate, Iron Oxalate, Magnesium Oxalate, Monoammonium Oxalate, Monohydrogen Monopotassium Oxalate, Monopotassium Oxalate, Monosodium Oxalate, Potassium Oxalate, Potassium Chromium Oxalate, Sodium Oxalic Acid Potassium Chromium Oxalate Potassium Oxalate Potassium Oxalate (2:1) Sodium Oxalate |
蒸汽密度 |
4.3 (NTP, 1992) - Heavier than air; will sink (Relative to Air) 4.3 |
蒸汽压力 |
0.001 mmHg at 68 °F (NTP, 1992) 0.000234 [mmHg] 0.54 mm @ 105 °C <0.001 mmHg |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





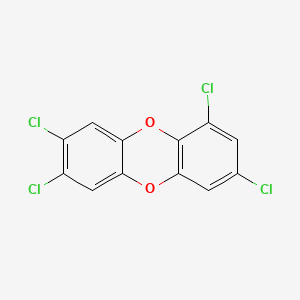
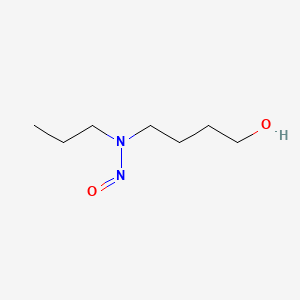
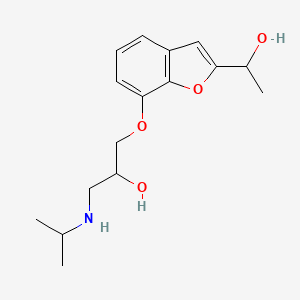
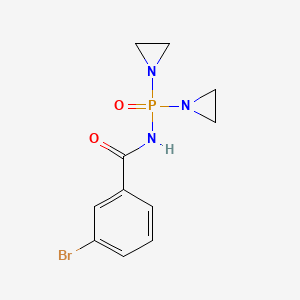
![3,6-Bis[2-(dimethylamino)ethoxy]-9h-xanthen-9-one dihydrochloride](/img/structure/B1216747.png)
